molecular formula C11H15N4O6+ B1261978 7-Methylxanthosine

7-Methylxanthosine

Cat. No.: B1261978
M. Wt: 299.26 g/mol
InChI Key: SYPRQIWERSQQNL-KQYNXXCUSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylxanthosine is a purine alkaloid derived from xanthosine. It is an intermediate in the biosynthesis of caffeine and other methylxanthines. This compound is found in certain plant species, including tea, coffee, and cacao, where it plays a role in the production of caffeine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylxanthosine is synthesized through the methylation of xanthosine. The reaction is catalyzed by the enzyme this compound synthase, which uses S-adenosyl-L-methionine as a methyl donor . The reaction conditions typically involve a buffered aqueous solution at a neutral pH.

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. One method involves the use of engineered Escherichia coli strains that convert caffeine to this compound. This process has been optimized to achieve high yields and purity under ambient conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Methylxanthosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Methylation: S-adenosyl-L-methionine as a methyl donor.

    Hydrolysis: Enzymatic hydrolysis using nucleosidase.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine)
  • Theobromine (3,7-dimethylxanthine)
  • Theophylline (1,3-dimethylxanthine)

Comparison: 7-Methylxanthosine is unique in its role as an intermediate in the biosynthesis of caffeine and other methylxanthines. Unlike caffeine, which is a well-known stimulant, this compound itself does not have significant stimulant effects but is crucial in the metabolic pathway leading to the production of stimulatory compounds .

Properties

Molecular Formula

C11H15N4O6+

Molecular Weight

299.26 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-2,6-dione

InChI

InChI=1S/C11H14N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,6-,7-,10-/m1/s1

InChI Key

SYPRQIWERSQQNL-KQYNXXCUSA-O

SMILES

CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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